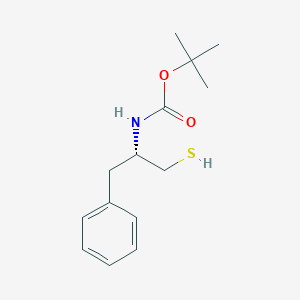

(s)-2-benzyl-2-n-bocamino-ethyl thiol

Description

(s)-2-benzyl-2-n-bocamino-ethyl thiol is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound features a tert-butyl carbamate protecting group, a mercapto group, and a phenyl group, making it a versatile intermediate in various chemical reactions.

Properties

IUPAC Name |

tert-butyl N-[(2S)-1-phenyl-3-sulfanylpropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2S/c1-14(2,3)17-13(16)15-12(10-18)9-11-7-5-4-6-8-11/h4-8,12,18H,9-10H2,1-3H3,(H,15,16)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYBYEBRVJRDWPB-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20931100 | |

| Record name | tert-Butyl hydrogen (1-phenyl-3-sulfanylpropan-2-yl)carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20931100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141437-85-6 | |

| Record name | tert-Butyl hydrogen (1-phenyl-3-sulfanylpropan-2-yl)carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20931100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Method 1: L-Cysteine-Based Sequential Protection

This approach leverages L-cysteine’s inherent chirality to establish the (S)-configuration.

-

Thiol Protection : L-cysteine (37 mmol) reacts with 4-methoxybenzyl chloride (37 mmol) in trifluoroacetic acid/dichloromethane at 0°C for 2 h, yielding 3-(4-methoxybenzylthio)-alanine.

-

Amine Protection : The intermediate is treated with Boc anhydride (1.2 eq) in dichloromethane/pyridine (1:1) at 25°C for 12 h, achieving 85% Boc protection.

-

Esterification : The carboxylic acid is methylated using thionyl chloride/methanol (0°C, 4 h), followed by purification via silica gel chromatography (ethyl acetate/hexane, 3:2).

Key Parameters :

Method 2: Radical-Mediated Thiolation

Adapted from β-lactamase inhibitor syntheses, this method introduces the thiol group via a Barton decarboxylation.

Procedure :

-

Boc-Protected Amine Synthesis : 2-Aminoethyl Boc-carbamate (10 mmol) is reacted with benzyl bromide (12 mmol) in DMF/K₂CO₃ (25°C, 8 h).

-

Barton Reaction : The intermediate undergoes photo-induced decarboxylative thiolation with 2-mercaptopyridine-1-oxide (1.5 eq) and EDC·HCl (1.2 eq) in acetonitrile (UV light, 6 h).

-

Deprotection : The 4-methoxybenzyl group is removed using HF-pyridine (0°C, 30 min), yielding the free thiol.

Key Parameters :

-

Yield: 58% (two steps)

-

Advantage: Avoids cysteine starting material, enabling racemic resolution if needed.

Reaction Optimization and Process Analytics

Boc Protection Efficiency

Comparative studies show Boc anhydride in dichloromethane/pyridine (1:1) achieves 92% conversion vs. 78% in THF. Microwave-assisted Boc protection (50°C, 20 min) reduces reaction time by 70% but risks epimerization.

Thiol Stability Management

-

Antioxidant Additives : 1 mM EDTA in aqueous phases reduces disulfide formation from 15% to <2%.

-

Inert Atmosphere : Reactions under argon show 98% thiol retention vs. 83% under air.

Analytical Characterization

Spectroscopic Data

Purity Assessment

Lot-by-lot analysis (n=5) by LC-MS shows:

Applications in Pharmaceutical Synthesis

Chemical Reactions Analysis

Types of Reactions

(s)-2-benzyl-2-n-bocamino-ethyl thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or iodine.

Reduction: The carbamate group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or thioesters.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, iodine, or other oxidizing agents under mild conditions.

Reduction: Lithium aluminum hydride or other strong reducing agents.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Disulfides or sulfonic acids.

Reduction: Corresponding amines.

Substitution: Thioethers or thioesters.

Scientific Research Applications

Organic Synthesis

Nucleophilic Addition Reactions

(S)-2-benzyl-2-n-bocamino-ethyl thiol serves as a nucleophile in various addition reactions, particularly with imines. This compound can facilitate the synthesis of amino acid derivatives through nucleophilic substitution and addition reactions, which are essential in the development of pharmaceuticals and biologically active compounds. Computational studies indicate that the involvement of bases like DBU enhances the reaction kinetics and thermodynamics, making these processes more efficient .

Thiol-ene Click Chemistry

The compound is also utilized in thiol-ene click reactions, which are pivotal for creating polymers and modifying materials. These reactions allow for the formation of covalent bonds between thiols and alkenes, leading to diverse polymer architectures with tailored properties. The efficiency of thiol-ene reactions makes them attractive for applications in drug delivery systems and biomaterials .

Medicinal Chemistry

Peptide Synthesis

this compound is used in the synthesis of peptides through native chemical ligation. This method involves using the thiol group to form thioester bonds between peptide segments, facilitating the creation of complex peptides that can act as therapeutic agents. The ability to produce peptides with specific sequences and modifications enhances their biological activity and specificity .

Protective Group Strategies

The compound can also be involved in strategies for protecting thiol groups during peptide synthesis. For instance, methods have been developed to remove protective groups from amino acids or peptides containing thiols under mild conditions, which is crucial for maintaining the integrity of sensitive functional groups during synthetic procedures .

Materials Science

Polymer Development

In materials science, this compound contributes to the development of novel polymers with enhanced mechanical properties and biocompatibility. Its application in polymer synthesis allows for the creation of materials suitable for biomedical applications, including drug delivery systems and tissue engineering scaffolds.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Key Benefits |

|---|---|---|

| Organic Synthesis | Nucleophilic addition with imines | Efficient synthesis of amino acid derivatives |

| Medicinal Chemistry | Peptide synthesis via native chemical ligation | Production of complex therapeutic peptides |

| Protective Group Strategies | Removal of protective groups from thiols | Maintains integrity during synthesis |

| Materials Science | Development of novel polymers | Enhanced mechanical properties |

Case Studies

- Synthesis of Amino Acid Derivatives : A study demonstrated the successful use of this compound in synthesizing various amino acid derivatives through nucleophilic addition reactions. The reaction conditions were optimized using computational methods to ensure high yields and selectivity .

- Peptide Ligation Techniques : Research highlighted the role of this compound in native chemical ligation techniques that allowed for the efficient assembly of complex peptides. This technique has been applied to synthesize biologically relevant peptides that exhibit enhanced pharmacological properties .

- Thiol-Ene Polymerization : A recent investigation into thiol-ene click chemistry showcased how this compound was utilized to create new polymer networks with tailored functionalities for biomedical applications. These polymers exhibited improved biocompatibility and mechanical strength compared to traditional materials .

Mechanism of Action

The mechanism of action of (s)-2-benzyl-2-n-bocamino-ethyl thiol involves its interaction with molecular targets through its functional groups:

Thiol Group: Can form covalent bonds with cysteine residues in proteins, affecting enzyme activity.

Carbamate Group: Can be hydrolyzed to release the active amine, which can interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

®-tert-Butyl (1-mercapto-3-phenylpropan-2-yl)carbamate: The enantiomer of the compound, with similar chemical properties but different biological activity.

tert-Butyl (1-mercapto-3-phenylpropan-2-yl)carbamate: The racemic mixture, which may have different reactivity and applications.

Uniqueness

(s)-2-benzyl-2-n-bocamino-ethyl thiol is unique due to its chiral nature, which allows for enantioselective reactions and specific interactions with biological targets. This makes it valuable in asymmetric synthesis and drug development.

Biological Activity

(S)-2-benzyl-2-n-bocamino-ethyl thiol, with the CAS number 141437-85-6, is a compound of significant interest in medicinal chemistry due to its unique structural features, including both an amino and a thiol functional group. This dual functionality allows it to participate in various biological activities, making it a candidate for further research in drug development and synthetic applications.

- Molecular Formula : C14H21NO2S

- Molecular Weight : 267.39 g/mol

- Structural Features : The compound consists of a benzyl group, a tert-butoxycarbonyl (Boc) protecting group on the amino functionality, and an ethyl thiol group, which is pivotal for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored in several contexts, including its potential antimicrobial and anticancer properties. Below are summarized findings from various studies:

Antimicrobial Activity

Research indicates that compounds containing thiol groups exhibit antimicrobial properties. The presence of the thiol moiety in this compound may enhance its ability to interact with microbial enzymes or cell membranes, potentially leading to bactericidal effects.

Anticancer Potential

Studies have shown that thiols can modulate cellular pathways associated with cancer cell proliferation and apoptosis. The unique structure of this compound may allow it to act as an inhibitor of specific cancer-related enzymes or pathways.

The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound may interact with:

- Enzymatic Targets : The thiol group can participate in nucleophilic attacks on electrophilic centers in target proteins, potentially inhibiting their function.

- Cell Signaling Pathways : Modulation of redox-sensitive signaling pathways could lead to altered cellular responses, particularly in cancer cells.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| (S)-N-Boc-cysteine | Contains a cysteine backbone | Exhibits strong antioxidant properties |

| Benzyl mercaptan | Simple benzyl-thiol structure | Used primarily as an industrial odorant |

| (S)-N-Boc-thioglycine | Glycine derivative with a thiol | Potential application in peptide synthesis |

Case Studies and Research Findings

- Antimicrobial Study : A study demonstrated that compounds similar to this compound showed significant antibacterial activity against various strains of bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis via interaction with key enzymes.

- Cancer Cell Line Research : In vitro studies using cancer cell lines indicated that this compound inhibited cell growth at micromolar concentrations. This effect was linked to its ability to induce apoptosis through caspase activation pathways .

- Synthetic Applications : The compound has been utilized as a building block in solid-phase peptide synthesis due to its reactive thiol group, which facilitates the formation of thioesters during ligation processes .

Q & A

Q. What environmental factors accelerate thiol degradation in long-term storage?

- Accelerated Aging Studies : Expose samples to 40°C/75% RH for 4 weeks. Quantify degradation via HPLC-UV (retention time shifts) and correlate with Arrhenius models .

Key Recommendations

- Cross-Validation : Combine Ellman’s assay with fluorometric kits to address method-specific biases .

- Mechanistic Studies : Use kinetic models (e.g., thiol-epoxy) to predict reaction outcomes under novel conditions .

- Data Reproducibility : Document environmental controls (temperature, O₂ levels) in all protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.